molecular formula C7H4ClF3O B1402241 2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene CAS No. 1404193-54-9

2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene

Cat. No. B1402241
M. Wt: 196.55 g/mol
InChI Key: UPXOCIUSDYVHAZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene” is a chemical compound with the CAS Number: 1404193-54-9 . It has a molecular weight of 196.56 . The compound is colorless to yellow in its physical form .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene” is represented by the formula C7H4ClF3O . The InChI Code for this compound is 1S/C7H4ClF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.56 . It is a colorless to yellow liquid . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not available.

Scientific Research Applications

Spectroscopy and Chemical Properties

  • Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy : This study utilized MATI spectroscopy to investigate the ionic properties of halogenated benzenes, including compounds similar to 2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene. The research provided insights into their electronic ground state and vibrational modes, contributing to the understanding of their chemical behavior (Krüger et al., 2015).

Organic Synthesis

  • Synthesis and Diels–Alder Cycloaddition Reactions : This paper discusses the synthesis of halogenated benzene derivatives and their reactions under various conditions. The study contributes to the understanding of chemical reactions involving compounds like 2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene (Sridhar et al., 2000).

Electron Attachment Studies

  • Dissociative Electron Attachment Study : This research investigated the interactions of electrons with halocarbon-derivatives of nitro-benzene, providing insights into the dissociative electron attachment processes relevant to compounds like 2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene (Wnorowska et al., 2014).

Chemical Properties and Reactions

  • Reactions of Halogenated Compounds : Studies such as the one by Barili et al. (1974) on the solvent dependence of reactions involving epoxy compounds and the research by Bats et al. (2014) on crystal structures of halogenated compounds offer insights into the chemical reactions and structural properties of molecules related to 2-Chloro-1-(difluoromethoxy)-3-fluoro-benzene (Barili et al., 1974); (Bats et al., 2014).

properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXOCIUSDYVHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(difluoromethoxy)-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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